molecular formula C12H6F3N7S B11049999 6-[6-(1H-pyrazol-1-yl)pyridin-3-yl]-3-(trifluoromethyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole

6-[6-(1H-pyrazol-1-yl)pyridin-3-yl]-3-(trifluoromethyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole

Cat. No.: B11049999
M. Wt: 337.29 g/mol
InChI Key: NHXXTRREVRKAGE-UHFFFAOYSA-N
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Description

6-[6-(1H-PYRAZOL-1-YL)-3-PYRIDYL]-3-(TRIFLUOROMETHYL)[1,2,4]TRIAZOLO[3,4-B][1,3,4]THIADIAZOLE is a heterocyclic compound that combines several biologically active moieties. This compound is part of the triazolothiadiazole family, known for its diverse pharmacological activities, including antiviral, anticancer, and antimicrobial properties .

Preparation Methods

The synthesis of 6-[6-(1H-PYRAZOL-1-YL)-3-PYRIDYL]-3-(TRIFLUOROMETHYL)[1,2,4]TRIAZOLO[3,4-B][1,3,4]THIADIAZOLE typically involves a one-pot, multicomponent reaction. This method uses readily available starting materials such as 4-amino-5-hydrazinyl-4H-1,2,4-triazole-3-thiol, acetyl acetone, various aromatic and heterocyclic aldehydes, and phenacyl bromides . The reaction conditions are optimized to achieve high yields and purity of the final product.

Chemical Reactions Analysis

This compound undergoes various chemical reactions, including:

Scientific Research Applications

6-[6-(1H-PYRAZOL-1-YL)-3-PYRIDYL]-3-(TRIFLUOROMETHYL)[1,2,4]TRIAZOLO[3,4-B][1,3,4]THIADIAZOLE has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Studied for its potential as an enzyme inhibitor and its interactions with various biological targets.

    Medicine: Investigated for its antiviral, anticancer, and antimicrobial properties.

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets. For instance, its anticancer activity is attributed to the inhibition of tubulin polymerization, which disrupts cell division and leads to cell death. The compound’s antiviral activity is linked to its ability to interfere with viral replication processes .

Comparison with Similar Compounds

Similar compounds include other triazolothiadiazole derivatives, such as:

Properties

Molecular Formula

C12H6F3N7S

Molecular Weight

337.29 g/mol

IUPAC Name

6-(6-pyrazol-1-ylpyridin-3-yl)-3-(trifluoromethyl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole

InChI

InChI=1S/C12H6F3N7S/c13-12(14,15)10-18-19-11-22(10)20-9(23-11)7-2-3-8(16-6-7)21-5-1-4-17-21/h1-6H

InChI Key

NHXXTRREVRKAGE-UHFFFAOYSA-N

Canonical SMILES

C1=CN(N=C1)C2=NC=C(C=C2)C3=NN4C(=NN=C4S3)C(F)(F)F

Origin of Product

United States

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